molecular formula C6H6Cl2F2N2O2 B2695652 2-(5-chloro-1-methyl-1H-imidazol-2-yl)-2,2-difluoroacetic acid hydrochloride CAS No. 1423023-90-8

2-(5-chloro-1-methyl-1H-imidazol-2-yl)-2,2-difluoroacetic acid hydrochloride

Cat. No.: B2695652
CAS No.: 1423023-90-8
M. Wt: 247.02
InChI Key: XPHXFQODIAVFDY-UHFFFAOYSA-N
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Description

  • The chlorinated imidazole is then reacted with difluoroacetic acid or its derivatives under controlled conditions to form the desired difluoroacetic acid moiety.
  • Hydrochloride Formation:

    • Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing its stability and solubility.
  • Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the process.

    Types of Reactions:

    • Substitution Reactions:

      • The chlorine atom in the imidazole ring can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.
    • Oxidation and Reduction:

      • The compound can participate in oxidation and reduction reactions, particularly involving the imidazole ring and the difluoroacetic acid moiety.

    Common Reagents and Conditions:

    • Nucleophilic Substitution:

      • Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the chlorine atom.
    • Oxidation:

      • Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to modify the imidazole ring.

    Major Products:

    • Substitution reactions yield derivatives with different functional groups, potentially altering the compound’s properties and applications.
    • Oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound, each with distinct characteristics.

    Chemistry:

    • The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology and Medicine:

    • It has potential applications in drug discovery and development, particularly as a scaffold for designing new therapeutic agents targeting specific biological pathways.

    Industry:

    • The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials with specific functionalities.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-chloro-1-methyl-1H-imidazol-2-yl)-2,2-difluoroacetic acid hydrochloride typically involves multiple steps:

    • Formation of the Imidazole Ring:

      • Starting with a suitable precursor, such as 1-methylimidazole, chlorination is achieved using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 5-position.

    Mechanism of Action

    The mechanism by which 2-(5-chloro-1-methyl-1H-imidazol-2-yl)-2,2-difluoroacetic acid hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoroacetic acid moiety can influence the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

    Comparison with Similar Compounds

    • 2-(5-Chloro-1H-imidazol-2-yl)-2,2-difluoroacetic acid
    • 2-(5-Chloro-1-methyl-1H-imidazol-2-yl)acetic acid

    Uniqueness:

    • The presence of both the chlorine atom and the difluoroacetic acid moiety in 2-(5-chloro-1-methyl-1H-imidazol-2-yl)-2,2-difluoroacetic acid hydrochloride distinguishes it from similar compounds. This unique combination can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

    This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical behavior, applications, and comparisons with related compounds

    Properties

    IUPAC Name

    2-(5-chloro-1-methylimidazol-2-yl)-2,2-difluoroacetic acid;hydrochloride
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C6H5ClF2N2O2.ClH/c1-11-3(7)2-10-4(11)6(8,9)5(12)13;/h2H,1H3,(H,12,13);1H
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    XPHXFQODIAVFDY-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CN1C(=CN=C1C(C(=O)O)(F)F)Cl.Cl
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C6H6Cl2F2N2O2
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    247.02 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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